5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene
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Overview
Description
5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene is a complex organic compound with a unique structure that includes multiple fused rings and bromine substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene typically involves multi-step organic reactions. One common method includes the bromination of 7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7,7,13,13-Tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene: Lacks the bromine substitution, leading to different reactivity and applications.
5-Chloro-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene: Similar structure but with chlorine instead of bromine, affecting its chemical properties and reactivity.
5-Iodo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene: Contains iodine, which can lead to different substitution reactions and applications.
Uniqueness
The presence of the bromine atom in 5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene imparts unique reactivity, making it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C28H23Br |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
9-bromo-12,12,22,22-tetramethylhexacyclo[11.11.0.02,11.03,8.015,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14,16,18,20,23-undecaene |
InChI |
InChI=1S/C28H23Br/c1-27(2)21-12-8-7-9-16(21)19-13-23-20(14-22(19)27)26-18-11-6-5-10-17(18)25(29)15-24(26)28(23,3)4/h5-15H,1-4H3 |
InChI Key |
VXUKESIIFHQPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC4=C(C=C31)C5=C(C4(C)C)C=C(C6=CC=CC=C65)Br)C |
Origin of Product |
United States |
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